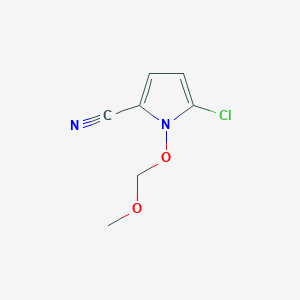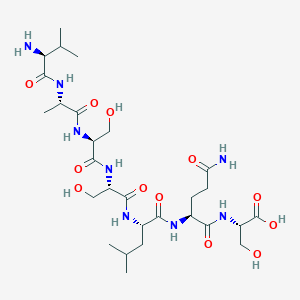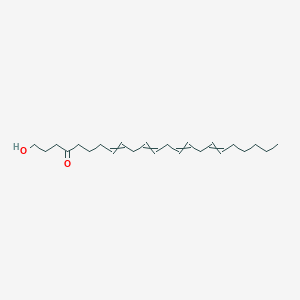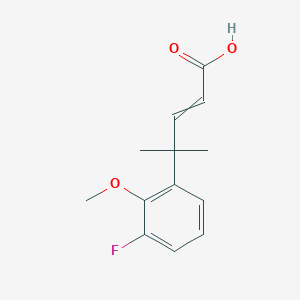![molecular formula C15H30SiSn B14229616 Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane CAS No. 820250-80-4](/img/structure/B14229616.png)
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is a complex organosilicon compound that features both silicon and tin atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of trimethylsilylacetylene with trimethylstannylacetylene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of specialized reactors and purification techniques to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tin or silicon atoms within the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or stannol derivatives, while substitution reactions can produce a variety of organosilicon or organotin compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is used as a precursor for the synthesis of more complex organosilicon and organotin compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound can be used to study the effects of organosilicon and organotin compounds on biological systems
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialized materials, including coatings, adhesives, and sealants. Its unique properties make it valuable
Propriétés
Numéro CAS |
820250-80-4 |
|---|---|
Formule moléculaire |
C15H30SiSn |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
trimethyl-[3-(1-trimethylstannylethenyl)hept-1-ynyl]silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-6-8-9-12(7-2)10-11-13(3,4)5;;;;/h12H,2,6,8-9H2,1,3-5H3;3*1H3; |
Clé InChI |
IDEXXHGOSJLLLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C#C[Si](C)(C)C)C(=C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)


![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)


![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)


